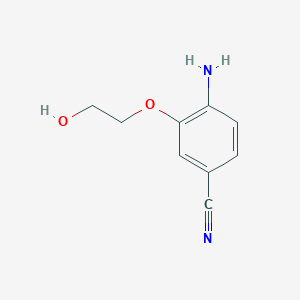

4-Amino-3-(2-hydroxyethoxy)benzonitrile

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-amino-3-(2-hydroxyethoxy)benzonitrile |

InChI |

InChI=1S/C9H10N2O2/c10-6-7-1-2-8(11)9(5-7)13-4-3-12/h1-2,5,12H,3-4,11H2 |

InChI Key |

IKDRDQNSXGVREI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C#N)OCCO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Amino-3-(2-hydroxyethoxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a phase transfer catalyst and a solvent such as DMF (dimethylformamide). The reaction is typically carried out at elevated temperatures (around 135°C) for several hours .

Industrial Production Methods

In industrial settings, the synthesis of benzonitriles often involves the use of green chemistry approaches. For example, ionic liquids can be used as recycling agents to facilitate the reaction and simplify the separation process. This method eliminates the need for metal salt catalysts and allows for the recovery and reuse of the ionic liquid .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2-hydroxyethoxy)benzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound. These products have diverse applications in different fields .

Scientific Research Applications

4-Amino-3-(2-hydroxyethoxy)benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-3-(2-hydroxyethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups involved. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 4-Amino-3-(2-hydroxyethoxy)benzonitrile, highlighting differences in substituents, molecular weights, and synthesis methods:

Key Observations:

- Steric Effects: Bulkier substituents like quinoline-3-yl (MW 245.28) increase molecular weight and may reduce reactivity in coupling reactions compared to smaller groups like hydroxymethyl .

- Functional Group Utility : The boronate ester analog serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, highlighting the role of functional groups in directing synthetic applications .

Physicochemical Properties

- Melting Points: The quinoline derivative exhibits a high melting point (228–230°C), attributed to extended π-conjugation and crystallinity, whereas alkyl-substituted analogs (e.g., 4-amino-3-methylbenzonitrile) likely have lower melting points due to reduced intermolecular forces .

- Spectroscopic Data : IR and NMR spectra for analogs in confirm substituent-specific absorption bands (e.g., S–H stretches in thioethers) and chemical shifts, which could guide characterization of the target compound .

Biological Activity

4-Amino-3-(2-hydroxyethoxy)benzonitrile is an organic compound notable for its potential biological activities, particularly in the pharmaceutical field. This article explores its synthesis, biological interactions, and implications in drug development based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H12N2O2 and features a benzonitrile structure with an amino group and a hydroxyethoxy substituent. The presence of these functional groups suggests that it may interact with biological targets such as enzymes and receptors, influencing various metabolic pathways.

Potential Pharmacological Uses

Preliminary studies indicate that this compound may exhibit antimicrobial and anti-inflammatory properties. The amino group enhances its reactivity, while the hydroxyethoxy group improves solubility, facilitating its interaction with biological systems.

The compound's amino group can form hydrogen bonds with target proteins, which may enhance its efficacy as a drug candidate. Interaction studies have focused on how it behaves in biological systems, particularly its influence on enzyme activity and receptor binding.

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial properties of various derivatives of this compound. Results indicated that certain derivatives displayed significant inhibition against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of the compound in vitro. The results showed a marked reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(2-Hydroxyethoxy)benzonitrile | Hydroxyethoxy group on benzene | Used in enzyme interaction studies |

| 4-Amino-3-nitrobenzonitrile | Nitro and amino groups on benzene | Exhibits different reactivity due to nitro group |

| 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone | Hydroxyethyl and methyl groups | Acts as a photoinitiator in polymer chemistry |

| 4-(2-Aminophenoxy)benzonitrile | Aminophenol structure | Potential applications in organic electronics |

The combination of functional groups in this compound allows it to participate in diverse chemical reactions, enhancing its potential as a versatile pharmaceutical intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.